N''-[(furan-2-yl)methyl]guanidine; sulfuric acid
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Overview
Description
N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid is a compound that combines the properties of furan derivatives and guanidine with sulfuric acid Furan derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry Guanidine compounds are often used in pharmaceuticals and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid typically involves the reaction of furan-2-carbaldehyde with guanidine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include:
Condensation Reaction: Furan-2-carbaldehyde is reacted with guanidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Acid-Catalyzed Reaction: Sulfuric acid is used as a catalyst to promote the reaction between furan-2-carbaldehyde and guanidine. This method may involve refluxing the reaction mixture to achieve the desired product.
Industrial Production Methods
Industrial production of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The guanidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted guanidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid, furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The furan ring can interact with hydrophobic pockets in proteins, while the guanidine group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid.
Guanidine: A compound with similar chemical properties and applications.
Tetrahydrofuran: A reduced derivative of furan with different chemical properties.
Uniqueness
N’'-[(furan-2-yl)methyl]guanidine; sulfuric acid is unique due to its combination of furan and guanidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(furan-2-ylmethyl)guanidine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.H2O4S/c7-6(8)9-4-5-2-1-3-10-5;1-5(2,3)4/h1-3H,4H2,(H4,7,8,9);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGVBRQFQLCJCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN=C(N)N.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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